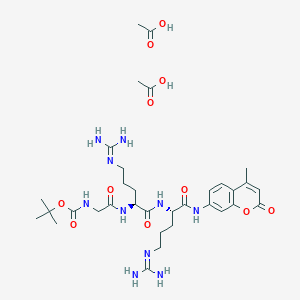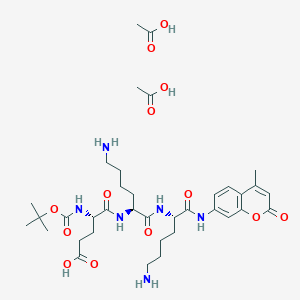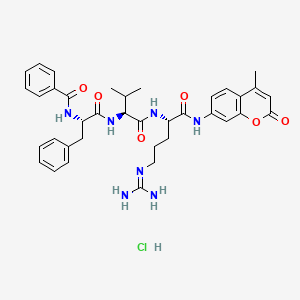
Bz-Phe-Val-Arg-AMC hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bz-Phe-Val-Arg-AMC hydrochloride is a synthetic peptide substrate used primarily to measure proteolytic activity. It is particularly sensitive to serine proteases such as thrombin, trypsin, and chymotrypsin. The compound is often utilized in biochemical assays to study enzyme kinetics and protease activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bz-Phe-Val-Arg-AMC hydrochloride involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency. The purification process may involve multiple steps, including crystallization and lyophilization, to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Bz-Phe-Val-Arg-AMC hydrochloride primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantitatively measured.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by serine proteases such as thrombin, trypsin, and chymotrypsin.
Reaction Conditions: Typically performed in buffered aqueous solutions at physiological pH (around 7.4) and temperature (37°C).
Major Products: The major product of the hydrolysis reaction is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence and is used as a marker for protease activity .
Applications De Recherche Scientifique
Bz-Phe-Val-Arg-AMC hydrochloride has a wide range of applications in scientific research:
Chemistry: Used in enzyme kinetics studies to measure the activity of serine proteases.
Biology: Employed in assays to study protease activity in various biological samples, including blood and tissue extracts.
Medicine: Utilized as a diagnostic tool for diseases characterized by altered protease activity, such as inflammatory diseases and cancer.
Industry: Applied in the food industry to study the effects of additives on proteolytic activity
Mécanisme D'action
The compound functions as a fluorogenic substrate for proteases. Upon cleavage by a protease, the peptide bond between the arginine and AMC is hydrolyzed, releasing the fluorescent AMC molecule. This fluorescence can be measured using a spectrophotometer, providing a quantitative assessment of protease activity .
Comparaison Avec Des Composés Similaires
- Boc-Gln-Ala-Arg-AMC hydrochloride (Trypsin substrate)
- Suc-Ala-Ala-Pro-Phe-AMC (Chymotrypsin substrate)
- Z-Gly-Gly-Arg-AMC hydrochloride (Urokinase substrate)
Comparison: Bz-Phe-Val-Arg-AMC hydrochloride is unique in its high sensitivity to thrombin and other serine proteases. Compared to similar compounds, it offers a more specific and sensitive measure of protease activity, making it a preferred choice in many biochemical assays .
Propriétés
IUPAC Name |
N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H43N7O6.ClH/c1-22(2)32(44-35(48)29(20-24-11-6-4-7-12-24)43-33(46)25-13-8-5-9-14-25)36(49)42-28(15-10-18-40-37(38)39)34(47)41-26-16-17-27-23(3)19-31(45)50-30(27)21-26;/h4-9,11-14,16-17,19,21-22,28-29,32H,10,15,18,20H2,1-3H3,(H,41,47)(H,42,49)(H,43,46)(H,44,48)(H4,38,39,40);1H/t28-,29-,32-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNARFUDUBFIVBB-AVTZECDJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H44ClN7O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
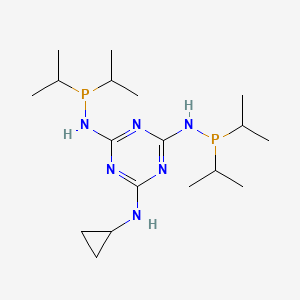
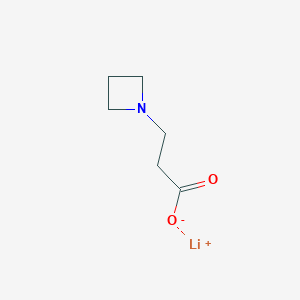
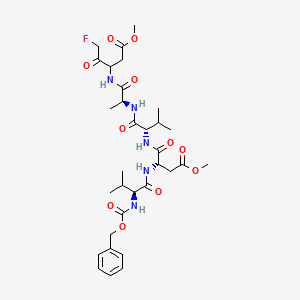
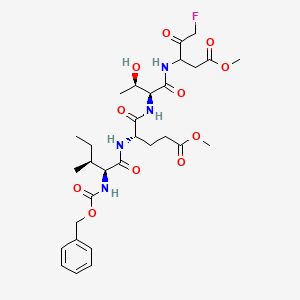
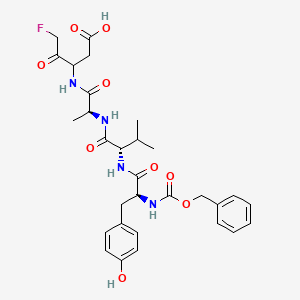
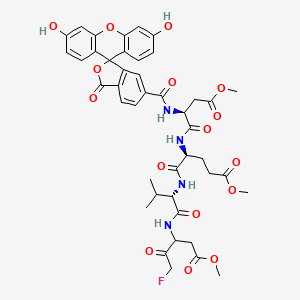
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylbutyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6303577.png)
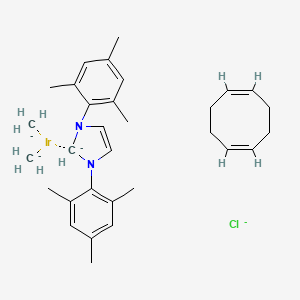
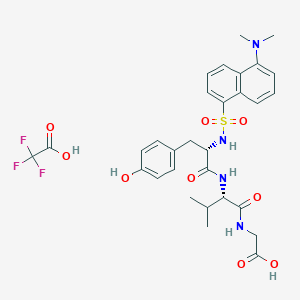
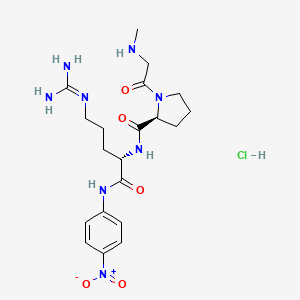
![(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid](/img/structure/B6303600.png)
![benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B6303602.png)
